N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Overview
Description
The compound “N-(4-(2-((3-acetylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a thiazole ring, and a dimethoxybenzamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, is particularly notable. Thiazoles are a key component of many biologically active compounds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetyl group could potentially undergo reactions such as hydrolysis, and the thiazole ring could participate in various ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility and reactivity .Mechanism of Action
Target of Action
The compound N-(4-{[(3-acetylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses . The specific interactions of this compound with its targets would depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The specific pathways affected by this compound would depend on its mode of action and its targets.
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound could potentially have a variety of effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in areas such as medicine or materials science .
Properties
IUPAC Name |
N-[4-[2-(3-acetylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-13(26)14-5-4-6-16(7-14)23-20(27)10-17-12-31-22(24-17)25-21(28)15-8-18(29-2)11-19(9-15)30-3/h4-9,11-12H,10H2,1-3H3,(H,23,27)(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRPSNZQFASNCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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